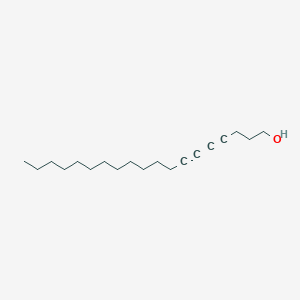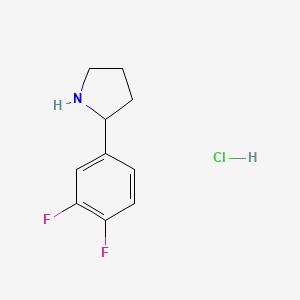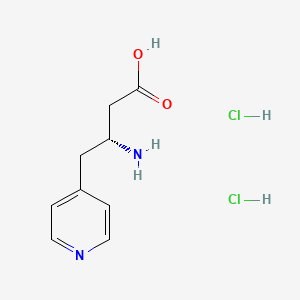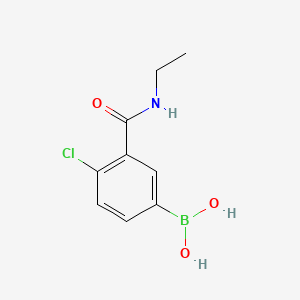
(4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid
Vue d'ensemble
Description
“(4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C9H11BClNO3 . It has an average mass of 227.452 Da and a monoisotopic mass of 227.052048 Da .
Molecular Structure Analysis
The molecular structure of “(4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid” is characterized by a boron atom connected to an ethylcarbamoyl phenyl group and two hydroxyl groups . The boron atom is sp2-hybridized and contains an empty p-orbital .Applications De Recherche Scientifique
-
Suzuki-Miyaura Cross-Coupling Reactions : Boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions . This is a type of chemical reaction where a carbon-carbon bond is formed by coupling a boronic acid with a halide using a palladium catalyst .
-
Conjugate Addition Reactions : Boronic acids can participate in conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides . This is a type of reaction where a nucleophile adds to a conjugated system, resulting in the formation of a new bond.
-
Suzuki-Miyaura Cross-Coupling Reactions : Boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions . This is a type of chemical reaction where a carbon-carbon bond is formed by coupling a boronic acid with a halide using a palladium catalyst .
-
Conjugate Addition Reactions : Boronic acids can participate in conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides . This is a type of reaction where a nucleophile adds to a conjugated system, resulting in the formation of a new bond.
-
Suzuki-Miyaura Cross-Coupling Reactions : Boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions . This is a type of chemical reaction where a carbon-carbon bond is formed by coupling a boronic acid with a halide using a palladium catalyst .
-
Conjugate Addition Reactions : Boronic acids can participate in conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides . This is a type of reaction where a nucleophile adds to a conjugated system, resulting in the formation of a new bond.
Propriétés
IUPAC Name |
[4-chloro-3-(ethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BClNO3/c1-2-12-9(13)7-5-6(10(14)15)3-4-8(7)11/h3-5,14-15H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJAUMCTGHBWQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)NCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661220 | |
| Record name | [4-Chloro-3-(ethylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid | |
CAS RN |
871332-69-3 | |
| Record name | [4-Chloro-3-(ethylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



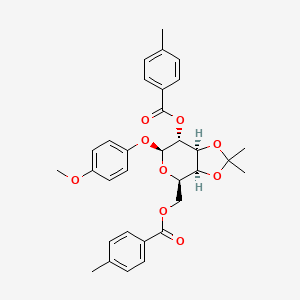
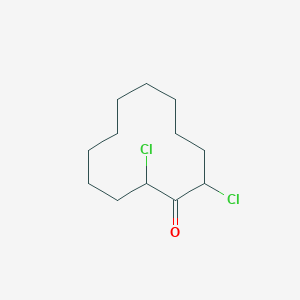
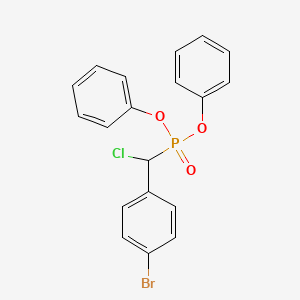
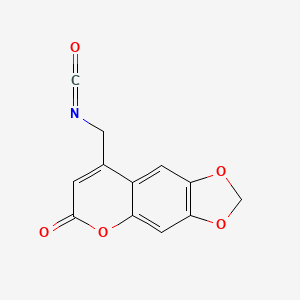
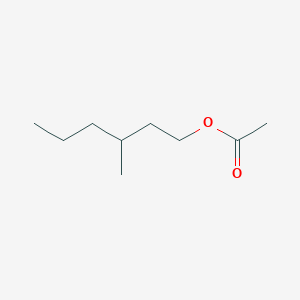
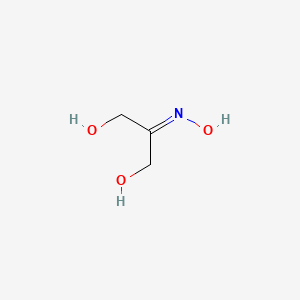
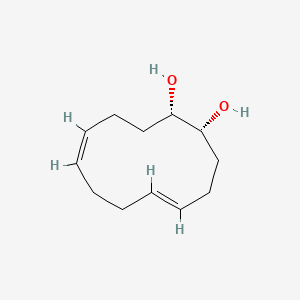
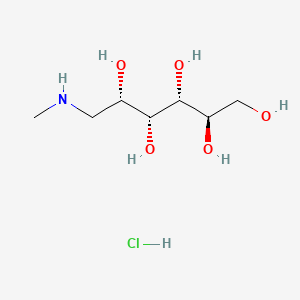

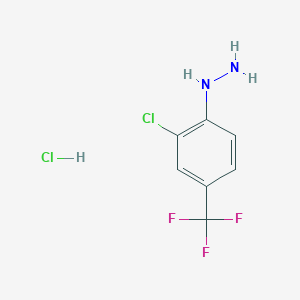
![2,3-Dihydro-2-spiro-4'-[8'-aminonaphthalen-1'(4'H)-one]perimidine (contains o-form)](/img/structure/B1417970.png)
